

Optimizing the concentration of 1-Chloronaphthalene additive in organic solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloronaphthalene

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Technical Support Center: Optimizing 1-Chloronaphthalene in Organic Solar Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of **1-Chloronaphthalene** (1-CN) as a solvent additive in organic solar cells (OSCs).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of 1-CN concentration in the active layer of organic solar cells.

Issue ID	Problem	Potential Causes	Suggested Solutions
CN-T01	Low Fill Factor (FF) < 60% with decent Jsc and Voc	<p>1. Suboptimal Morphology: The concentration of 1-CN may not be optimal, leading to poor phase separation, imbalanced charge transport, or increased charge recombination.</p> <p>[1] 2. Poor Film Quality: The active layer film may have pinholes or be too thin.</p> <p>3. High Series Resistance: Issues with the interfaces between layers or the conductivity of the transport layers can increase series resistance.</p>	<p>1. Optimize 1-CN Concentration: Systematically vary the 1-CN concentration (e.g., 0.2%, 0.5%, 0.8%, 1.0% v/v) to find the optimal value for your specific donor-acceptor system.</p> <p>2. Adjust Spin-Coating Parameters: Vary the spin speed and time to improve film quality and achieve the desired thickness.</p> <p>3. Post-fabrication Annealing: Implement a thermal annealing step after spin-coating to improve morphology and molecular packing. [2]</p>
CN-T02	Low Short-Circuit Current (Jsc)	<p>1. Poor Light Absorption: The active layer may be too thin.</p> <p>2. Inefficient Exciton Dissociation: Suboptimal morphology with large, poorly intermixed domains can hinder exciton dissociation at the donor-acceptor</p>	<p>1. Increase Active Layer Thickness: Adjust the solution concentration or spin-coating speed to create a thicker active layer for better light absorption.</p> <p>2. Fine-tune 1-CN Concentration: An optimized concentration of 1-CN</p>

		<p>interface.[3] 3. Poor Charge Extraction: Imbalanced charge carrier mobilities can lead to charge accumulation and recombination.</p>	<p>can lead to more appropriate domain sizes, increasing the donor-acceptor interfacial area and improving exciton dissociation.[3] 3. Characterize Morphology: Use techniques like Atomic Force Microscopy (AFM) to analyze the surface morphology of the active layer.</p>
CN-T03	Low Open-Circuit Voltage (Voc)	<p>1. Increased Non-Radiative Recombination: The addition of 1-CN can sometimes lead to higher non-radiative recombination rates and voltage losses.[3]</p> <p>2. Energy Level Mismatch: The energy levels of the donor, acceptor, and transport layers may not be well-aligned.</p> <p>3. High Energetic Disorder: The presence of the additive can sometimes increase energetic disorder.[4]</p>	<p>1. Accept a Slight Decrease: A small decrease in Voc upon adding 1-CN is often observed and can be acceptable if the gains in Jsc and FF lead to a higher overall Power Conversion Efficiency (PCE).[3]</p> <p>2. Re-evaluate Material System: Ensure the HOMO and LUMO levels of your donor, acceptor, and interlayer materials are appropriate.</p> <p>3. Minimize Residual Additive: While challenging, ensuring the complete removal of the additive during annealing might</p>

mitigate some negative effects.

CN-T04	Poor Device Stability and Reproducibility	1. Residual 1-CN: Due to its high boiling point, 1-CN can remain in the active layer, potentially leading to long-term morphological instability and degradation. ^{[5][6]} 2. Atmospheric Exposure: The active layer is sensitive to oxygen and moisture, which can accelerate degradation. ^[6] 3. Inconsistent Experimental Conditions: Variations in solution preparation, spin-coating, or annealing can lead to poor reproducibility.	1. Optimize Annealing: Increase the annealing temperature or duration to promote the removal of residual 1-CN, but be mindful of potential thermal degradation of the active layer materials. 2. Encapsulation: Properly encapsulate your devices to protect them from ambient air and moisture. ^[6] 3. Standardize Protocols: Maintain consistent procedures for all fabrication and characterization steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **1-Chloronaphthalene** (1-CN) in organic solar cells?

A1: 1-CN is a high-boiling-point solvent additive used to control the morphology of the bulk heterojunction (BHJ) active layer. It slows down the evaporation of the main solvent during film formation, allowing more time for the donor and acceptor molecules to self-organize into a more ordered and favorable nanostructure for efficient charge generation and transport.^{[7][8]}

Q2: How does 1-CN affect the key photovoltaic parameters?

A2: Typically, an optimized concentration of 1-CN leads to an increase in the short-circuit current (J_{sc}) and the fill factor (FF). This is due to improved crystallinity and charge carrier mobility.^[3] However, it can sometimes cause a slight decrease in the open-circuit voltage (V_{oc}) due to increased non-radiative recombination. The overall effect is usually a significant enhancement of the power conversion efficiency (PCE).^[5]

Q3: What is a typical starting concentration for 1-CN optimization?

A3: A commonly reported and effective concentration for many systems, such as the widely studied PM6:Y6 blend, is around 0.5% by volume (v/v).^{[5][7]} However, the optimal concentration is highly dependent on the specific donor-acceptor materials and the main solvent used. It is recommended to start with a range around this value (e.g., 0.2% to 1.0% v/v).

Q4: Can too much 1-CN be detrimental to device performance?

A4: Yes, an excessive concentration of 1-CN can be harmful. For instance, at 1% v/v in a PM6:Y6 system, it has been shown that the connectivity within the acceptor (Y6) domains can be significantly disrupted.^[7] This can lead to decreased carrier mobility, increased charge recombination, and consequently a lower PCE.

Q5: Does the presence of residual 1-CN in the active layer affect device stability?

A5: Yes, the non-volatile nature of 1-CN makes its complete removal difficult, and its residual presence in the active layer can pose a risk to the long-term stability of the device.^[5] It may lead to continuous, slow changes in morphology over time.

Data Presentation

Impact of 1-CN Concentration on PM6:Y6 Solar Cell Performance (Representative Data)

The following table summarizes the typical effects of varying 1-CN concentration on the photovoltaic parameters of a PM6:Y6-based organic solar cell.

1-CN Conc. (% v/v)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
0 (No Additive)	0.85	24.5	70.0	14.6
0.25	0.84	25.5	73.5	15.8
0.50 (Optimal)	0.84	26.1	75.0	16.4
1.00	0.83	25.2	71.0	14.9

Note: These are representative values based on trends reported in the literature. Actual results may vary depending on specific experimental conditions.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Experimental Protocols

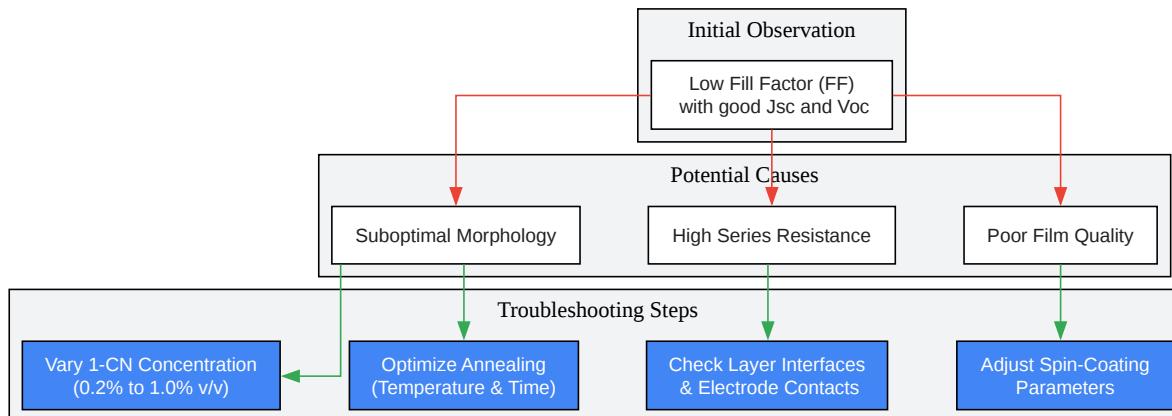
Protocol for Optimizing 1-CN Concentration

This protocol outlines the key steps for systematically optimizing the concentration of 1-CN in a typical spin-coated organic solar cell.

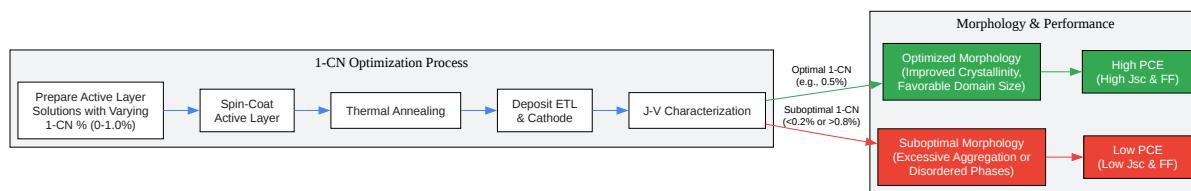
- Substrate Preparation:
 - Sequentially clean pre-patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the surface wettability.
- Hole Transport Layer (HTL) Deposition:
 - Deposit a layer of PEDOT:PSS onto the cleaned ITO substrates by spin-coating.
 - Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
- Active Layer Solution Preparation:
 - Prepare a stock solution of your donor and acceptor materials (e.g., PM6:Y6) in a suitable solvent (e.g., chloroform) at a specific total concentration (e.g., 16 mg/mL).

- Divide the stock solution into several vials. Add varying amounts of 1-CN to each vial to achieve the desired volume percentages (e.g., 0%, 0.2%, 0.5%, 0.8%, 1.0%).
- Stir the solutions at room temperature for at least 3 hours before use.
- Active Layer Deposition:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Spin-coat the prepared active layer solutions onto the HTL. A typical spin-coating speed is 3000 rpm for 30 seconds.
 - Anneal the films at a specified temperature (e.g., 90-110°C) for a set time (e.g., 10 minutes) to remove the solvent and promote morphological ordering.
- Electron Transport Layer (ETL) and Cathode Deposition:
 - Deposit the ETL and the top metal cathode (e.g., Ag or Al) via thermal evaporation under high vacuum ($< 1 \times 10^{-6}$ mbar).
- Device Characterization:
 - Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G solar illumination (100 mW/cm²).
 - Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
 - Analyze the morphology of the active layers using techniques like AFM.

Visualizations

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Caption: Troubleshooting workflow for low Fill Factor in OSCs.

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Caption: Relationship between 1-CN concentration, morphology, and performance.

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- To cite this document: BenchChem. [Optimizing the concentration of 1-Chloronaphthalene additive in organic solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664548#optimizing-the-concentration-of-1-chloronaphthalene-additive-in-organic-solar-cells>]

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